Cyclopropyl 4-thiomethylphenyl ketone
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Overview
Description
Cyclopropyl 4-thiomethylphenyl ketone is an organic compound with the molecular formula C11H12OS and a molecular weight of 192.28 g/mol . It is characterized by a cyclopropyl group attached to a phenyl ring substituted with a thiomethyl group at the para position and a ketone functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl 4-thiomethylphenyl ketone can be synthesized through various organic reactions. One common method involves the Friedel-Crafts acylation of 4-thiomethylbenzene with cyclopropanecarbonyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl 4-thiomethylphenyl ketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiomethyl group can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropyl 4-thiomethylphenyl ketone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions.
Industry: It is utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of cyclopropyl 4-thiomethylphenyl ketone involves its interaction with specific molecular targets. For instance, its anti-cancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The thiomethyl group can form covalent bonds with nucleophilic residues in the active site of enzymes, leading to inhibition of their activity .
Comparison with Similar Compounds
Cyclopropyl 4-thiomethylphenyl ketone can be compared with other similar compounds such as:
Cyclopropyl phenyl ketone: Lacks the thiomethyl group, making it less reactive in certain substitution reactions.
4-Thiomethylacetophenone: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.
Uniqueness: The presence of both the cyclopropyl and thiomethyl groups in this compound imparts unique reactivity and biological activity, distinguishing it from other similar compounds.
Properties
IUPAC Name |
cyclopropyl-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12OS/c1-13-10-6-4-9(5-7-10)11(12)8-2-3-8/h4-8H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBFVDZHFJWWEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10543155 |
Source
|
Record name | Cyclopropyl[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99522-32-4 |
Source
|
Record name | Cyclopropyl[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10543155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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